molecular formula C10H14O2 B13895305 Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13895305
M. Wt: 166.22 g/mol
InChI Key: CTMJUSQSWAMAMM-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative characterized by its highly strained, rigid scaffold and a cyclopropyl substituent at the 3-position. The BCP core is a bioisostere for para-substituted benzene rings, offering improved solubility, metabolic stability, and reduced steric hindrance in drug design . The cyclopropyl group introduces additional strain and reactivity, making this compound valuable in enantioselective synthesis and medicinal chemistry. For example, it serves as a precursor to chiral BCP-α-amino acids like (S)-homo-PBPG and (R)-homo-PBPG, which are synthesized via bromination and Arbuzov reactions .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C10H14O2/c1-12-8(11)10-4-9(5-10,6-10)7-2-3-7/h7H,2-6H2,1H3

InChI Key

CTMJUSQSWAMAMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then be further functionalized to introduce the cyclopropyl and ester groups.

Industrial Production Methods

large-scale synthesis of related bicyclo[1.1.1]pentane derivatives has been achieved using flow photochemical methods, which allow for the efficient construction of the bicyclo[1.1.1]pentane core on a kilogram scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound can act as a bioisostere, replacing aromatic rings in drug molecules. This replacement can improve the drug’s solubility, metabolic stability, and overall efficacy . The molecular targets and pathways involved will vary depending on the specific drug and its intended use.

Comparison with Similar Compounds

Key Observations :

  • Fluorinated Derivatives : Difluoro-substituted BCPs (e.g., compounds from and ) exhibit high enantiomeric excess (up to 91% ee) when synthesized with chiral rhodium catalysts like Rh₂(S-BTPCP)₄. Their fluorinated groups enhance lipophilicity and metabolic stability, making them suitable for CNS-targeting drugs .
  • Aromatic Substituents : Phenyl and chlorophenyl variants (e.g., CAS 83249-09-6 and 131515-50-9) leverage aromatic interactions for binding affinity in receptor-targeted compounds .
  • Iodomethyl Derivatives : Methyl 3-(iodomethyl)-BCP-1-carboxylate (CAS 2288708-53-0) serves as a versatile intermediate for further functionalization via nucleophilic substitution .

Physical and Chemical Properties

  • Thermal Stability : Predicted boiling points for BCP derivatives range widely; for example, Methyl 3-(hydroxymethyl)-BCP-1-carboxylate (CAS 180464-87-3) has a predicted boiling point of 212.3°C , while difluoro analogs (e.g., product 22 in ) are oils with lower thermal stability.
  • Crystallinity : Compounds like benzyl 3-hydroxy-BCP-1-carboxylate () form stable crystalline solids, whereas methyl-substituted derivatives (e.g., ) are often oils, complicating purification .

Biological Activity

Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound notable for its unique structural features and potential biological activities. This compound belongs to the bicyclo[1.1.1]pentane family, which has garnered attention in medicinal chemistry for its applications as a bioisostere in drug design.

  • Molecular Formula : C9H12O2
  • Molecular Weight : 170.16 g/mol
  • Melting Point : 138°C to 142°C
  • CAS Number : 2169607-59-2

Biological Activity

Research indicates that compounds within the bicyclo[1.1.1]pentane family, including this compound, exhibit significant biological activities, particularly in the context of medicinal chemistry.

This compound has been investigated for its potential as a bioisostere for phenyl rings, which can enhance the pharmacokinetic properties of drugs targeting various biological pathways, including:

  • γ-secretase Inhibition : Relevant in Alzheimer's disease research, where γ-secretase plays a crucial role in the cleavage of amyloid precursor proteins.
  • Anti-inflammatory Activity : Bicyclo[1.1.1]pentanes have shown efficacy in attenuating inflammatory responses by inhibiting pathways such as NFκB activity.

Study on Anti-inflammatory Properties

A recent study evaluated the anti-inflammatory effects of bicyclo[1.1.1]pentanes, revealing that certain derivatives significantly reduced lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% and downregulated pro-inflammatory cytokines such as TNFα and MCP1 . The findings suggest that this compound may serve as a therapeutic agent in managing inflammatory conditions.

Interaction Studies

Interaction studies utilizing various techniques have demonstrated that this compound interacts with biological targets at the molecular level, highlighting its potential as a lead compound for further drug development . These studies often include:

  • Molecular Docking : To predict binding affinities and orientations.
  • Biological Assays : To evaluate efficacy against specific targets.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylateC7H11NO2Contains an amino group, enhancing biological activity
Methyl 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylateC10H14O3Hydroxymethyl group introduces additional reactivity
Methyl 3-Cyanobicyclo[1.1.1]pentane-1-carboxylateC10H12N2O2Incorporates a cyano group, affecting electronic properties

The unique cyclopropyl substitution in this compound may influence its steric and electronic properties differently compared to other compounds, potentially leading to distinct biological interactions and applications.

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